molecular formula C6H14N2O2S B1463709 N-methylpiperidine-4-sulfonamide CAS No. 956075-50-6

N-methylpiperidine-4-sulfonamide

Cat. No. B1463709
CAS RN: 956075-50-6
M. Wt: 178.26 g/mol
InChI Key: PUXVOSDUXGKMPR-UHFFFAOYSA-N
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Description

“N-methylpiperidine-4-sulfonamide” is an organic compound with the molecular formula C6H14N2O2S . It is also known as MPS or 3,3-dimethyl-1-(methylsulfonyl)pyrrolidine. This compound has attracted significant attention in the fields of research and industry.


Synthesis Analysis

The synthesis of “N-methylpiperidine-4-sulfonamide” and similar compounds is a topic of interest in the field of organic chemistry. For instance, sulfonimidates, which are organosulfur species, have been synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . These compounds have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .


Molecular Structure Analysis

The molecular structure of “N-methylpiperidine-4-sulfonamide” is represented by the InChI code: 1S/C6H14N2O2S.ClH/c1-7-11(9,10)6-2-4-8-5-3-6;/h6-8H,2-5H2,1H3;1H .


Chemical Reactions Analysis

“N-methylpiperidine-4-sulfonamide” is used as a reagent in organic synthesis reactions, such as amidation, sulfonylation, and imidation reactions. In a study, N-Methylpiperidine assisted a catalytic multicomponent reaction involving terminal alkynes, elemental sulfur, and three-membered heterocycles .


Physical And Chemical Properties Analysis

“N-methylpiperidine-4-sulfonamide” is a white crystalline solid with high solubility in water, methanol, and ethanol. The compound has a molecular weight of 178.26 g/mol.

Scientific Research Applications

Sulfonamide Inhibitors and Therapeutic Agents

Sulfonamide compounds are a significant class of synthetic bacteriostatic antibiotics and have been used for the therapy of bacterial infections. Their applications have expanded beyond antibacterial uses to include roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, antiviral HIV protease inhibitors, anticancer agents, and drugs for Alzheimer’s disease. This versatility underlines their importance in developing valuable drugs and drug candidates for various conditions, including cancer, glaucoma, inflammation, and dandruff among the most investigated ones (Gulcin & Taslimi, 2018).

Environmental Impact and Bioremediation

Sulfonamides' presence in the environment, primarily derived from agricultural activities, has been shown to affect microbial populations potentially hazardous to human health. Research on sulfonamide degraders highlights the importance of understanding and leveraging microbial interactions for bioremediation strategies to mitigate the environmental impact of sulfonamide antibiotics (Baran et al., 2011), (Deng et al., 2018).

Analytical and Detection Methods

The development of methods for the analysis and detection of sulfonamides, including capillary electrophoresis and enzyme-linked immunosorbent assays (ELISAs), underscores their significance in pharmaceutical and food safety. These methods ensure quality control, environmental monitoring, and compliance with safety standards (Hoff & Kist, 2009), (Zhang & Wang, 2009).

Medicinal Chemistry and Drug Design

Sulfonamides have been found to display a broad spectrum of bioactivity after chemical modifications, showcasing their wide medicinal applications and development value. This includes roles as antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic agents. Research in this field aims at the rational design of new sulfonamide-based drug molecules with broad spectrum, high activity, and low toxicity, offering insights into extending medicinal applications for sulfonamide compounds (Shichao et al., 2016).

Mechanism of Action

While the specific mechanism of action for “N-methylpiperidine-4-sulfonamide” is not mentioned in the search results, sulfonamides, a related group of compounds, are known to be competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Safety and Hazards

The safety data sheet for “N-methylpiperidine-4-sulfonamide” indicates that it is a highly flammable liquid and vapor. It causes severe skin burns and eye damage and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-methylpiperidine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-7-11(9,10)6-2-4-8-5-3-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXVOSDUXGKMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302863
Record name N-Methyl-4-piperidinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylpiperidine-4-sulfonamide

CAS RN

956075-50-6
Record name N-Methyl-4-piperidinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956075-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-piperidinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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